(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
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Overview
Description
(3-(Trifluoromethyl)-7-oxabicyclo[221]heptan-2-yl)methanamine is a complex organic compound featuring a trifluoromethyl group, an oxabicycloheptane ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves multiple steps, starting with the formation of the oxabicycloheptane ring. One common method involves the [2+2] cycloaddition of cyclopentene derivatives, followed by functionalization to introduce the trifluoromethyl group and the methanamine group . The reaction conditions often require the use of photochemistry and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds are known to be effective.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Trifluoromethylated indoles: These compounds also contain a trifluoromethyl group but have different core structures.
Uniqueness
The uniqueness of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine lies in its combination of a trifluoromethyl group with an oxabicycloheptane ring and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine , also known by its CAS number 1823944-56-4, is a bicyclic amine characterized by the presence of a trifluoromethyl group. This unique structure contributes to its diverse biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₂F₃N₁O
- Molecular Weight : 195.18 g/mol
- Structure : The compound features a bicyclo[2.2.1]heptane core with an amine functional group and a trifluoromethyl substituent.
Research indicates that this compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist . This interaction occurs at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting receptor activity and modulating neurotransmission pathways. Such modulation is significant in the context of neurological disorders, including:
- Schizophrenia
- Epilepsy
- Chronic pain management
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Activity Type | Description |
---|---|
NMDA Receptor Antagonism | Inhibits NMDA receptor activity, potentially alleviating symptoms of neurological disorders. |
Neuroprotective Effects | May protect neurons from excitotoxicity associated with overactive NMDA receptors. |
Modulation of Neurotransmission | Alters neurotransmitter release and signaling pathways, impacting mood and cognition. |
Case Studies and Research Findings
- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry explored various derivatives of bicyclic amines, including this compound, demonstrating its efficacy as an NMDA antagonist in animal models of depression and anxiety disorders .
- Analogs Comparison : Comparative studies have shown that structural variations in related compounds can significantly affect their biological activities. For instance, modifications to the trifluoromethyl group influence binding affinity and selectivity for NMDA receptors .
- Therapeutic Potential : Ongoing research is investigating the potential use of this compound in treating conditions such as Alzheimer's disease due to its neuroprotective properties and ability to modulate glutamate signaling .
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7-4(3-12)5-1-2-6(7)13-5/h4-7H,1-3,12H2 |
InChI Key |
PJNJRVVUSZCYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)CN)C(F)(F)F |
Origin of Product |
United States |
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